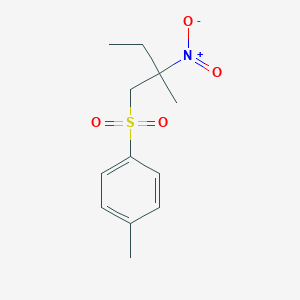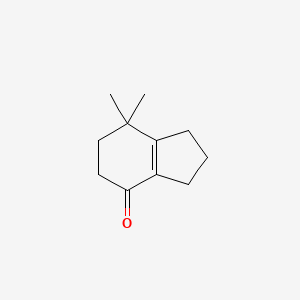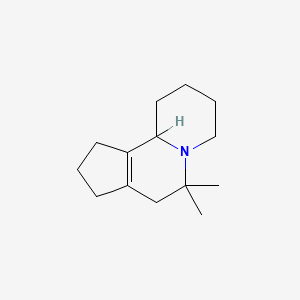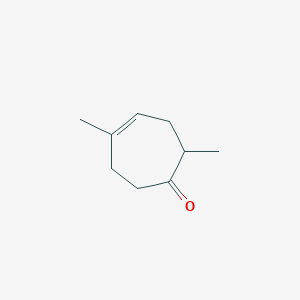
4-Cyclohepten-1-one, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohepten-1-one, 2,5-dimethyl- is an organic compound with the molecular formula C9H14O It is a derivative of cycloheptenone, characterized by the presence of two methyl groups at the 2 and 5 positions on the cycloheptenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepten-1-one, 2,5-dimethyl- can be achieved through several methods. One common approach involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to yield 4-Cyclohepten-1-one, 2,5-dimethyl- .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohepten-1-one, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Cyclohepten-1-one, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohepten-1-one, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 4,5-dimethyl-: Similar in structure but with a six-membered ring.
4,4-Dimethyl-2-cyclopenten-1-one: Features a five-membered ring and different substitution pattern.
2-Cyclohepten-1-one: Lacks the methyl groups present in 4-Cyclohepten-1-one, 2,5-dimethyl-.
Uniqueness
4-Cyclohepten-1-one, 2,5-dimethyl- is unique due to its seven-membered ring structure and specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
72272-31-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,5-dimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-3-5-8(2)9(10)6-4-7/h3,8H,4-6H2,1-2H3 |
Clé InChI |
JXCRGNLCWCFASJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
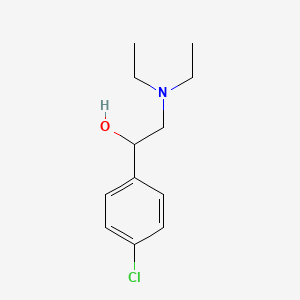
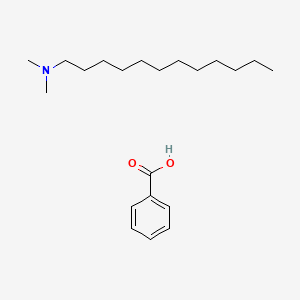
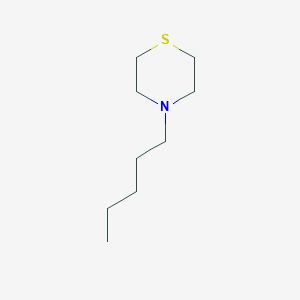
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
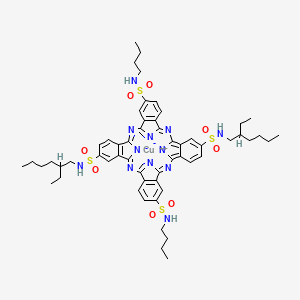

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
